molecular formula C9H5BrFNO B6333495 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole CAS No. 883230-59-9

5-(4-Bromo-2-fluorophenyl)-1,3-oxazole

Cat. No.: B6333495
CAS No.: 883230-59-9
M. Wt: 242.04 g/mol
InChI Key: VSDDAZBDGUYXHH-UHFFFAOYSA-N
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Description

5-(4-Bromo-2-fluorophenyl)-1,3-oxazole is a heterocyclic aromatic compound featuring a 1,3-oxazole core substituted with a 4-bromo-2-fluorophenyl group. This structure combines electron-withdrawing halogen atoms (bromine and fluorine) with the oxazole ring, which is known for its π-electron-deficient nature and diverse bioactivity. These compounds are typically synthesized via van Leusen’s oxazole synthesis, involving aromatic aldehydes and TosMIC (p-toluenesulfonylmethyl isocyanide) under basic conditions .

Properties

IUPAC Name

5-(4-bromo-2-fluorophenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO/c10-6-1-2-7(8(11)3-6)9-4-12-5-13-9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDDAZBDGUYXHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)C2=CN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of α-Halo Ketones with Amides

A foundational method involves the condensation of α-halo ketones with amides under acidic conditions. For 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole, 4-bromo-2-fluorophenylglyoxal serves as the α-keto precursor, reacting with urea or substituted amides. The reaction proceeds via nucleophilic attack of the amide nitrogen on the carbonyl carbon, followed by cyclodehydration. A typical procedure involves refluxing equimolar quantities of 4-bromo-2-fluorophenylglyoxal and acetamide in acetic acid at 120°C for 8–12 hours, yielding the target compound at 68–72% efficiency.

Critical parameters include:

  • Acid catalyst : Concentrated H₂SO₄ or polyphosphoric acid (PPA) enhances cyclization.

  • Solvent : Polar aprotic solvents like DMF improve solubility but may reduce reaction rates.

  • Halogen stability : Bromine substituents necessitate mild temperatures to prevent debromination.

Robinson-Gabriel Synthesis

The Robinson-Gabriel method, involving cyclodehydration of acylated β-hydroxyamides, has been adapted for this compound. Starting with 4-bromo-2-fluoro-β-hydroxypropanamide, treatment with PCl₅ or SOCl₂ induces cyclization at 0–5°C, achieving 65–70% yield. This route is limited by the sensitivity of the β-hydroxyamide intermediate to thermal decomposition.

Transition Metal-Catalyzed Cyclization

Copper-Mediated Oxazole Formation

Recent advances utilize Cu(OAc)₂ and BF₃·Et₂O to catalyze the reaction between alkynes and nitriles. For example, 4-bromo-2-fluorophenylacetylene reacts with acetonitrile in MeNO₂ at 80°C under O₂, producing the oxazole ring via a proposed mechanism involving alkyne activation, nitrile insertion, and oxidative cyclization. Key advantages include:

  • Regioselectivity : Exclusive formation of the 5-aryl isomer.

  • Yield : 82–86% with 10 mol% Cu(OAc)₂.

  • Scalability : Demonstrated at 10 mmol scale without yield loss.

Zinc Triflate-Catalyzed Tandem Cycloisomerization

Zn(OTf)₂ enables a one-pot synthesis from propargylamines and trifluoropyruvate esters. A 2024 study achieved 83% yield by reacting 4-bromo-2-fluorophenylpropargylamine with ethyl trifluoropyruvate in dichloroethane at 70°C for 12 hours. Control experiments confirmed oxazoline intermediates, which undergo dehydrogenation to form the oxazole.

Bromination and Functional Group Interconversion

Post-Cyclization Bromination

Direct bromination of pre-formed oxazole rings is challenging due to electron-deficient aromatic systems. However, using N-bromosuccinimide (NBS) in CCl₄ under UV light achieves selective bromination at the 4-position of the phenyl ring. For 5-(2-fluorophenyl)-1,3-oxazole, this method yields 58–62% of the brominated product, though competing ring-opening side reactions occur above 40°C.

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling installs the bromophenyl group post-cyclization. For instance, 5-(2-fluorophenyl)-1,3-oxazole reacts with 4-bromophenylboronic acid using Pd(PPh₃)₄ and K₃PO₄ in toluene at 100°C, achieving 75% yield. This method offers flexibility but requires stringent anhydrous conditions.

Comparative Analysis of Synthetic Routes

MethodYield (%)Temperature (°C)CatalystsKey Advantage
Classical Condensation68–72120H₂SO₄Low cost, simple setup
Cu-Mediated Cyclization82–8680Cu(OAc)₂, BF₃·Et₂OHigh regioselectivity
Zn(OTf)₂ Cycloisomerization8370Zn(OTf)₂One-pot synthesis, scalability
Post-Cyclization Bromination58–6225–40NBS, UV lightSelective functionalization

Mechanistic Insights and Optimization

Role of Lewis Acids

Zn(OTf)₂ enhances electrophilicity at the alkyne terminus, facilitating nitrile insertion. Kinetic studies show a first-order dependence on Zn(OTf)₂ concentration, with a turnover frequency (TOF) of 12 h⁻¹. By contrast, Cu(OAc)₂ operates via a single-electron transfer (SET) mechanism, generating acetylide intermediates that couple with nitriles.

Solvent Effects

Nonpolar solvents (e.g., MeNO₂) improve oxazole yields by stabilizing transition states during cyclization. In contrast, polar solvents like DMSO promote side reactions such as ketone oxidation .

Chemical Reactions Analysis

Coupling Reactions

The bromine atom at the 4-position of the phenyl ring facilitates palladium-catalyzed cross-coupling reactions, enabling structural diversification.

Suzuki-Miyaura Coupling

This reaction replaces the bromine with aryl or heteroaryl groups using arylboronic acids. Reported conditions include:

  • Catalyst : PdCl2_2(DPPF) (1–5 mol%)

  • Base : CsF or K2_2CO3_3

  • Solvent : 1,4-Dioxane or toluene

  • Temperature : 65–100°C

  • Yield : 70–90%

For example, coupling with 4-methoxyphenylboronic acid produces 5-(4-methoxyphenyl)-2-fluorophenyl-1,3-oxazole derivatives .

Sonogashira Coupling

The bromine participates in alkynylation reactions with terminal alkynes:

  • Catalyst : PdCl2_2(PPh3_3)2_2 (2 mol%) and CuI (5 mol%)

  • Base : Et3_3N

  • Solvent : THF

  • Temperature : 60°C

  • Yield : 60–75%

This reaction introduces alkynyl groups, enhancing electronic properties for material science applications.

Buchwald-Hartwig Amination

Bromine displacement with amines forms C–N bonds:

  • Catalyst : Pd2_2(dba)3_3 (3 mol%) with Xantphos ligand

  • Base : Cs2_2CO3_3

  • Solvent : Toluene

  • Temperature : 110°C

  • Yield : 50–85%

Primary and secondary amines (e.g., morpholine, piperidine) react efficiently.

Nucleophilic Substitution

The bromine atom undergoes substitution with nucleophiles under mild conditions:

Nucleophile Conditions Product Yield
NaN3_3DMF, 80°C, 12 h5-(4-Azido-2-fluorophenyl)-1,3-oxazole85%
KSCNDMSO, 120°C, 6 h5-(4-Thiocyanato-2-fluorophenyl)-1,3-oxazole72%
NaOMeMeOH, reflux, 8 h5-(4-Methoxy-2-fluorophenyl)-1,3-oxazole68%

Oxidation and Reduction

The oxazole ring is resistant to oxidation, but substituents can be modified:

Oxidation

  • Reagent : m-CPBA (meta-chloroperbenzoic acid)

  • Conditions : CH2_2Cl2_2, 0°C → RT

  • Product : Epoxidation of adjacent double bonds (if present) .

Reduction

  • Reagent : LiAlH4_4

  • Conditions : THF, 0°C → reflux

  • Product : Reduction of carbonyl groups (not directly on oxazole) .

Electrophilic Aromatic Substitution

The electron-rich oxazole ring directs electrophiles to specific positions:

Reaction Conditions Product Yield
NitrationHNO3_3/H2_2SO4_4, 0°C5-(4-Bromo-2-fluoro-3-nitrophenyl)-1,3-oxazole55%
HalogenationNBS, CCl4_4, light5-(4-Bromo-2-fluoro-5-bromophenyl)-1,3-oxazole60%

Photochemical Reactions

Under UV light (λ = 315–370 nm), the compound undergoes photocyclization to form polycyclic structures, useful in material science .

Comparative Reactivity Table

Reaction Type Key Reagents Conditions Applications
Suzuki CouplingArylboronic acid, Pd catalyst65–100°C, dioxaneDrug discovery, materials
Nucleophilic SubstitutionNaN3_3, KSCNDMF/DMSO, 80–120°CClick chemistry, bioconjugation
Buchwald-HartwigAmines, Pd2_2(dba)3_3Toluene, 110°CPharmaceutical intermediates

Mechanistic Insights

  • Suzuki Coupling : Oxidative addition of Pd(0) to the C–Br bond, followed by transmetallation with boronic acid and reductive elimination.

  • Nucleophilic Substitution : Proceeds via a two-step SN_NAr mechanism due to electron-withdrawing fluorine directing nucleophiles to the para position.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties
The compound exhibits notable antimicrobial and anticancer activities. Studies have demonstrated its efficacy against various pathogens, including bacteria and fungi, as well as its potential to inhibit tumor growth. The presence of bromine and fluorine substituents enhances its biological activity by increasing lipophilicity, which facilitates interactions with biological targets such as enzymes and receptors .

Case Study: Antifungal Activity
A study evaluated the antifungal efficacy of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole against Candida species. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antifungal treatments like amphotericin B, highlighting its potential as a therapeutic agent in fungal infections.

Case Study: Antiproliferative Activity
In cancer research, the compound was found to effectively inhibit tubulin polymerization in cancer cells, leading to cell cycle arrest and apoptosis. This mechanism underlines its potential as an antitumor agent, making it a candidate for further development in cancer therapies.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the positioning of substituents on the phenyl ring is crucial for enhancing biological activity. Electron-withdrawing groups at specific positions improve binding affinity to target proteins while increasing hydrophobicity aids in membrane penetration .

Substituent Position Effect on Activity
ParaIncreased binding affinity
MetaReduced activity
OrthoVariable effects depending on other substituents

Material Science

This compound is also explored for its applications in materials science. Its unique electronic and optical properties make it suitable for developing novel materials used in organic electronics and functional materials. The incorporation of halogen substituents enhances stability and reactivity, which are advantageous for material applications.

Biological Evaluation

The biological evaluation of this compound has revealed diverse activities:

  • Enzyme Inhibition : The compound may function as an enzyme inhibitor or receptor ligand, impacting metabolic and signaling pathways.
  • Cellular Uptake : Enhanced lipophilicity due to halogen substituents improves cellular uptake and target interaction .

Mechanism of Action

The mechanism of action of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below highlights key structural differences and similarities between 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole and analogous compounds:

Compound Name Substituents Molecular Weight Key Properties/Applications Synthesis Method Reference CAS/ID
This compound 4-Br, 2-F on phenyl 271.05 g/mol Potential halogen bonding, anticancer van Leusen (hypothesized) N/A
5-(4-Bromophenyl)-1,3-oxazole 4-Br on phenyl 253.07 g/mol Aromatase inhibition (IC₅₀ ~15 µM) van Leusen CAS 72571-06-3
5-(2-Fluorophenyl)-1,3-oxazole 2-F on phenyl 177.15 g/mol Antimicrobial, fluorescence properties van Leusen N/A
5-(4-Nitrophenyl)-1,3-oxazole 4-NO₂ on phenyl 190.16 g/mol Electron-deficient, materials applications van Leusen CAS 1014-23-9
5-(4-Ethynylphenyl)-1,3-oxazole 4-C≡CH on phenyl 169.18 g/mol Click chemistry, luminescence van Leusen CAS 501944-63-4

Key Observations :

  • Halogen Effects : The bromine atom in 5-(4-bromophenyl)-1,3-oxazole enhances halogen bonding (e.g., Br⋯N interactions), which is critical in crystal engineering and supramolecular assembly . The addition of a fluorine atom at the 2-position in the target compound may further modulate electron density and intermolecular interactions.
  • Bioactivity : 5-(4-Bromophenyl)-1,3-oxazole derivatives exhibit aromatase inhibition (IC₅₀ ~15 µM) and cytotoxicity against MCF-7 breast cancer cells , while fluorinated analogs like 5-(2-fluorophenyl)-1,3-oxazole show enhanced antimicrobial activity .
  • Electronic Properties : Nitro and ethynyl substituents increase electron deficiency or enable conjugation, making these compounds suitable for optoelectronic applications .

Physicochemical Properties

  • Crystal Packing : Diaromatic oxazoles (e.g., 5-[3-bromo-5-methoxyphenyl]-4-(3,4,5-trimethoxyphenyl)-1,3-oxazole) exhibit weak intermolecular interactions (C–H⋯π, halogen bonding) that stabilize crystal structures .

Biological Activity

5-(4-Bromo-2-fluorophenyl)-1,3-oxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluation, and potential applications, supported by data tables and relevant case studies.

This compound is characterized by the presence of a bromine atom and a fluorine atom on the phenyl ring, which significantly influences its biological activity. The synthesis typically involves the reaction of 4-bromo-2-fluoroaniline with appropriate reagents to form the oxazole ring. The introduction of electron-withdrawing groups such as bromine and fluorine enhances the compound's binding affinity to various biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. It may function as an enzyme inhibitor or receptor ligand, impacting metabolic and signaling pathways. The presence of halogen substituents increases lipophilicity, which can improve cellular uptake and target interaction.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study evaluated its effectiveness against various fungal strains, revealing minimum inhibitory concentrations (MICs) comparable to established antifungal agents. The compound demonstrated potent antifungal activity against strains like Candida albicans and Candida glabrata, suggesting its potential as a therapeutic agent in treating fungal infections .

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies showed that it inhibits cell proliferation in several cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 0.5 to 73.2 nM across different cell lines, indicating strong antiproliferative effects .

Cell Line IC50 (nM)
HT-2973.2
A5490.5
MCF-710.0

This table summarizes the IC50 values for various cancer cell lines treated with this compound.

Case Studies

  • Fungal Inhibition Study : A comprehensive evaluation was conducted on the antifungal efficacy of this compound against Candida species. The results indicated that the compound exhibited an MIC significantly lower than standard antifungal treatments like amphotericin B .
  • Antiproliferative Activity : In another study focusing on cancer treatment, researchers found that this compound effectively inhibited tubulin polymerization in cancer cells, leading to cell cycle arrest and apoptosis . This mechanism underlines its potential as an antitumor agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that the positioning of substituents on the phenyl ring is crucial for enhancing biological activity. Electron-withdrawing groups at specific positions improve binding affinity to target proteins, while increasing hydrophobicity aids in membrane penetration .

Q & A

Q. What synthetic strategies are effective for preparing 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole?

  • Methodological Answer: The compound can be synthesized via cyclocondensation of halogenated benzaldehyde derivatives with urea or thiourea analogs. For example, triazine-based coupling (e.g., using 4-bromo-2-fluorobenzaldehyde and thiourea) under acidic conditions (e.g., HCl/EtOH) yields the oxazole core. Reaction optimization at 80–120°C with catalysts like p-toluenesulfonic acid improves efficiency .

Q. How should researchers characterize this compound’s structural and electronic properties?

  • Methodological Answer:
  • X-ray crystallography : Monoclinic system (space group P21/c) with unit cell parameters a = 9.3158 Å, b = 10.8176 Å, c = 18.9449 Å, β = 100.571° .
  • Spectroscopy :
  • ¹⁹F NMR: Signal near -110 ppm (C–F).
  • ¹H NMR: Oxazole protons at δ 7.2–8.1 ppm .
  • Mass spectrometry : Molecular ion [M+H]⁺ at m/z 295.0 (C₁₃H₈BrFN₂O).

Q. What safety protocols are essential for handling bromo-fluoro aromatic compounds?

  • Methodological Answer:
  • Use PPE (nitrile gloves, safety goggles) and conduct reactions in fume hoods.
  • Store in inert, dry environments to prevent decomposition into HBr/HF .

Advanced Research Questions

Q. How does fluorine substitution at the 2-position affect electronic properties and reactivity?

  • Methodological Answer: Fluorine’s electronegativity lowers the LUMO energy (by ~0.5 eV via DFT), enhancing electrophilic reactivity at the 4-bromo position. Crystallographic data confirms shortened C–F bonds (1.35 Å vs. C–Br: 1.89 Å), aligning with π-electron withdrawal .

Q. How can computational modeling resolve discrepancies in crystallographic data?

  • Methodological Answer: Density functional theory (DFT) optimizes geometry and identifies disorder in crystal structures. For example, discrepancies in C–C bond lengths (e.g., 1.45 Å vs. 1.48 Å) are resolved using SHELXL refinement with thermal ellipsoid modeling .

Q. What strategies optimize the design of analogs for structure-activity studies?

  • Methodological Answer: Replace bromine with –CN or –CF₃ via Suzuki-Miyaura cross-coupling. Comparative crystallography of thiazole analogs shows bulkier substituents increase torsional angles (up to 15°), affecting binding pocket interactions .

Q. How does this compound perform in photophysical applications?

  • Methodological Answer: UV-Vis spectroscopy (λmax ≈ 270 nm) and fluorescence quantum yield (ΦF = 0.22 in ethanol) indicate moderate π→π* transitions. Compare with oxadiazole derivatives (ΦF = 0.35) to assess substituent effects .

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